molecular formula C9H10ClNO B1322565 3-(4-Chlorophenoxy)azetidine CAS No. 753445-45-3

3-(4-Chlorophenoxy)azetidine

Cat. No.: B1322565
CAS No.: 753445-45-3
M. Wt: 183.63 g/mol
InChI Key: LQKDDYJEXTWRLZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)azetidine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 3-(4-Chlorophenoxy)azetidine and related azetidines are used in the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives. These compounds have been synthesized and characterized, displaying moderate to significant antioxidant effects (Nagavolu et al., 2017).
  • Another study focused on synthesizing and characterizing 3-(4-chlorophenyl) bicyclic azetidin-2-one for its biological activity in inhibiting cholesterol in the blood of laboratory animals (Salman & Magtoof, 2019).

Antioxidant Activity

  • Novel 4-oxo-azetidine derivatives synthesized from Schiff bases have been evaluated for their antioxidant activity. Derivatives with a chlorine substituent on the phenyl ring exhibited maximum activity (Madhavi & Rani, 2014).

Pharmacological Potential

  • Azetidines, including those similar to this compound, display a range of pharmacological activities such as anticancer, antibacterial, antimicrobial, and antischizophrenic activities. These compounds are gaining attention in medicinal research due to their stability and diverse biological properties (Parmar et al., 2021).

Ring Transformation and Synthesis

  • Studies on ring transformation of 2-(2-mesyloxyethyl)azetidines have led to the stereoselective preparation of various azaheterocycles, providing valuable templates in medicinal chemistry (Mollet et al., 2011).
  • An efficient synthesis of azetidine from commercially available precursors has been reported, offering potential for preparing N-substituted azetidines (Huszthy et al., 1993).

Antimicrobial Activities

  • Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities, showing promising results as new antimicrobial compounds (Ilango & Arunkumar, 2011).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 and H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-(4-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKDDYJEXTWRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626953
Record name 3-(4-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753445-45-3
Record name 3-(4-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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